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Abstract
Atractylis gummifera, a thistle-like plant native to the Mediterranean region, is the source of

potent mitochondrial toxins that have been responsible for numerous cases of severe and often

fatal poisonings in both humans and livestock. The primary toxic agents are two structurally

related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). These

compounds exert their profound toxicity by specifically and potently inhibiting the mitochondrial

adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of

adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner

mitochondrial membrane. This inhibition leads to a rapid depletion of cellular ATP, triggering a

cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell

death, primarily affecting organs with high metabolic rates such as the liver and kidneys. This

technical guide provides a comprehensive overview of the toxic principles of Atractylis

gummifera poisoning, detailing the chemistry of its toxins, their mechanism of action, and the

downstream cellular consequences. Furthermore, this guide includes a compilation of

quantitative toxicological data and detailed experimental protocols for the study of these toxins,

intended to serve as a valuable resource for researchers in the fields of toxicology,

pharmacology, and drug development.
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The Toxic Principles: Atractyloside and
Carboxyatractyloside
The toxicity of Atractylis gummifera is primarily attributed to two main compounds: atractyloside

(ATR) and its more potent derivative, carboxyatractyloside (CATR), also known as gummiferin.

[1][2] These toxins are concentrated in the rhizome of the plant.[3]

Chemical Structure:

Both ATR and CATR are diterpenoid glycosides.[4][5] They consist of a diterpene core, known

as atractyligenin, linked to a modified glucose molecule. The key structural difference between

the two lies in an additional carboxyl group on the atractyligenin moiety of CATR, which

significantly enhances its toxicity.

Mechanism of Action: Inhibition of Adenine
Nucleotide Translocase
The primary molecular target of both ATR and CATR is the adenine nucleotide translocase

(ANT), an integral protein of the inner mitochondrial membrane. The ANT protein facilitates the

vital exchange of ADP from the cytosol for ATP synthesized within the mitochondria, a process

essential for cellular energy homeostasis.

ATR and CATR bind to the ANT protein from the cytosolic side, effectively locking it in a

conformation that prevents the translocation of adenine nucleotides. ATR acts as a competitive

inhibitor, while CATR is a more potent, non-competitive inhibitor. This blockade of the ADP/ATP

exchange halts oxidative phosphorylation, leading to a rapid and severe depletion of cellular

ATP.

The profound disruption of cellular energy metabolism triggers a series of downstream events,

including:

Mitochondrial Permeability Transition (MPT): The depletion of ATP and the accumulation of

mitochondrial calcium can lead to the opening of the mitochondrial permeability transition

pore (mPTP), a non-specific channel in the inner mitochondrial membrane.
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Apoptosis and Necrosis: The opening of the mPTP results in the dissipation of the

mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome

c, and ultimately, the activation of caspase cascades leading to programmed cell death

(apoptosis). At higher concentrations of the toxins, massive cellular ATP depletion can lead

to necrotic cell death.

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of atractyloside

and carboxyatractyloside.

Toxin Animal Model
Route of
Administration

LD50 Citation

Atractyloside Rat
Intraperitoneal

(i.p.)
143 mg/kg

Carboxyatractylo

side
Rat

Intraperitoneal

(i.p.)
2.9 mg/kg

Atractyloside Mouse Oral
115 ± 22.16

mg/kg

Atractyloside Rat
Subcutaneous

(s.c.)
155 mg/kg

Atractyloside Rabbit
Subcutaneous

(s.c.)
250 mg/kg

Atractyloside Guinea Pig
Intraperitoneal

(i.p.)
200 mg/kg

Atractyloside Dog Intravenous (i.v.) 15 mg/kg
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Toxin In Vitro Model Parameter
Effective
Concentration

Citation

Atractyloside
Pig kidney and

liver slices

Enzyme leakage,

GSH and ATP

depletion

≥200 µM

Atractyloside
Pig kidney and

liver slices

Inhibition of

gluconeogenesis
≥500 µM

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Atractylis gummifera toxins.

Isolation and Purification of Atractyloside and
Carboxyatractyloside
This protocol is adapted from a method for the extraction of these toxins from Atractylis

gummifera rhizomes.

Materials:

Dried and powdered rhizomes of Atractylis gummifera

Methanol

Erlenmeyer flask

Aluminum foil

Shaker

Filter paper

Rotary evaporator

Ventilated oven
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Procedure:

Mix 50 g of powdered A. gummifera rhizome with 500 ml of pure methanol in an Erlenmeyer

flask.

Cover the flask with aluminum foil and shake at room temperature for 24 hours.

Filter the mixture using filter paper to recover the extract.

Remove the solvent from the filtrate by vacuum evaporation using a rotary evaporator at 40

°C.

Completely dry the crude extract in a ventilated oven at 40 °C.

The resulting crude extract can be further purified using chromatographic techniques such as

High-Performance Liquid Chromatography (HPLC) for the isolation of pure atractyloside and

carboxyatractyloside.

Assessment of Mitochondrial Respiration using a
Seahorse XF Analyzer
This protocol provides a framework for assessing the impact of atractyloside on mitochondrial

function in cultured cells.

Materials:

Seahorse XF Cell Culture Microplates

Seahorse XF Calibrant

Seahorse XF Base Medium

Glucose, Pyruvate, Glutamine

Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

Atractyloside (dissolved in an appropriate vehicle, e.g., water or DMSO)
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Cultured cells (e.g., HepG2 human liver cancer cells)

Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal

density and allow them to adhere overnight.

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant

overnight in a non-CO2 incubator at 37°C.

Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing

Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to

37°C and adjust the pH to 7.4.

Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with

the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay

medium to each well.

Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a

mixture of rotenone and antimycin A in the designated injection ports. Load atractyloside or

vehicle control into the first injection port.

Seahorse XF Analyzer Assay: Calibrate the hydrated sensor cartridge in the Seahorse XF

Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.

The instrument will measure the oxygen consumption rate (OCR) before and after the

sequential injection of the compounds.

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function,

including basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial respiration. Compare the effects of atractyloside treatment to the vehicle

control.

Cell Viability Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxicity of atractyloside.
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Materials:

Cultured cells (e.g., HepG2 cells)

96-well cell culture plates

Cell culture medium

Atractyloside

MTT solution (5 mg/ml in PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them

to attach overnight.

Compound Treatment: Treat the cells with various concentrations of atractyloside for the

desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Histopathological Analysis of Liver and Kidney Tissue
This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of liver

and kidney tissues from animals exposed to Atractylis gummifera toxins.
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Materials:

Formalin-fixed, paraffin-embedded liver and kidney tissue sections on glass slides

Xylene

Ethanol (100%, 95%, 70%)

Distilled water

Harris's Hematoxylin solution

Acid alcohol (1% HCl in 70% ethanol)

Scott's tap water substitute or ammonia water

Eosin Y solution

Mounting medium

Coverslips

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Immerse in 100% ethanol (2 changes, 3 minutes each).

Immerse in 95% ethanol (2 minutes).

Immerse in 70% ethanol (2 minutes).

Rinse in running tap water.

Hematoxylin Staining:

Immerse in Harris's Hematoxylin for 5-15 minutes.
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Rinse in running tap water.

Differentiate in 1% acid alcohol (a few quick dips).

Rinse in running tap water.

Blue in Scott's tap water substitute or ammonia water for 30-60 seconds.

Rinse in running tap water for 5 minutes.

Eosin Staining:

Immerse in Eosin Y solution for 1-3 minutes.

Rinse in running tap water.

Dehydration and Clearing:

Immerse in 95% ethanol (2 changes, 2 minutes each).

Immerse in 100% ethanol (2 changes, 2 minutes each).

Immerse in xylene (2 changes, 5 minutes each).

Mounting:

Apply a drop of mounting medium to the tissue section and place a coverslip.

Microscopic Examination:

Examine the stained sections under a light microscope for pathological changes such as

necrosis, apoptosis, and inflammation.

Detection of Apoptosis using the TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.

Materials:
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Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides

Proteinase K

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

Stop/Wash Buffer

Converter-POD (or fluorescent label)

DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)

Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

Permeabilization: Incubate slides with Proteinase K solution to retrieve antigenic sites.

TUNEL Reaction: Apply the TUNEL reaction mixture to the samples and incubate in a

humidified chamber at 37°C.

Detection:

For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to

produce a brown precipitate in apoptotic cells.

For fluorescent detection, mount with a medium containing a fluorescent label compatible

with the labeled dUTPs.

Counterstaining: Lightly counterstain the nuclei with a suitable stain to visualize the tissue

morphology.

Microscopic Analysis: Analyze the slides under a microscope to identify and quantify TUNEL-

positive (apoptotic) cells.

Analysis of Apoptotic Markers by Western Blot
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This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

Cell or tissue lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Western blotting apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and

phosphatase inhibitors. Determine protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the

proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and incubate with ECL substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Analysis: Analyze the band intensities to determine changes in the expression and cleavage

of apoptotic proteins.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows

described in this guide.
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Caption: Atractyloside toxicity signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b8144436?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atractylis gummifera
Rhizome

Extraction &
Purification

Atractyloside &
Carboxyatractyloside

In Vivo Studies
(Animal Models)

In Vitro Studies
(Cell/Tissue Culture)

Histopathology
(H&E, TUNEL) Toxicokinetics Mitochondrial

Respiration (Seahorse)
Cell Viability
(MTT Assay)

Apoptosis Markers
(Western Blot)

Click to download full resolution via product page

Caption: Experimental workflow for studying A. gummifera toxins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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